4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide
描述
This compound belongs to the quinazoline-derived benzamide class, characterized by a 6-bromo-4-phenylquinazolin-2-yl core linked via an amino group to a 4-benzamide moiety substituted with a 2-methylphenyl group. Its molecular formula is C₂₈H₂₁BrN₄O (molecular weight: 509.4 g/mol).
属性
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O/c1-18-7-5-6-10-24(18)31-27(34)20-11-14-22(15-12-20)30-28-32-25-16-13-21(29)17-23(25)26(33-28)19-8-3-2-4-9-19/h2-17H,1H3,(H,31,34)(H,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOLIFXLNDHUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide typically involves multiple steps, starting with the formation of the quinazoline core. The initial step may include the reaction of anthranilic acid with an appropriate halide under high-temperature conditions to form the quinazoline ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The quinazoline core can be reduced to form a corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Using electrophiles like nitric acid (HNO3) or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amine derivatives of the quinazoline core.
Substitution: Nitro-substituted or acylated phenyl derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are primarily in the field of medicinal chemistry. It has shown potential as an anticancer agent due to its cytotoxic properties against certain cancer cell lines.
Medicine: Research has indicated that quinazoline derivatives, including this compound, exhibit antiproliferative activity, making them candidates for the development of new anticancer drugs.
Industry: In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its structural complexity and biological activity make it a valuable target for drug discovery and development.
作用机制
The mechanism by which 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide exerts its effects involves the interaction with specific molecular targets. The compound may inhibit key enzymes or proteins involved in cell proliferation and survival pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: 3- vs. 4-Substituted Benzamides
A closely related analog, 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS: 332118-08-8), shares the same molecular formula but differs in the substitution position of the benzamide group (3- vs. 4-position).
Table 1: Comparison of Key Structural Features
| Compound Name | Benzamide Position | Quinazoline Substituents | N-Aryl Substituent | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 4-position | 6-bromo, 4-phenyl | 2-methylphenyl | 509.4 |
| 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide | 3-position | 6-bromo, 4-phenyl | 4-methylphenyl | 509.4 |
Functional Group Variations in Quinazoline Derivatives
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (16)
- Key Features: Incorporates a cyclopropylamino group on the quinazoline and a 3-(trifluoromethyl)phenyl group on the benzamide.
- Impact: The electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylamino group may improve solubility. This compound was synthesized in 71% yield, suggesting favorable synthetic feasibility compared to the target compound .
N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e)
- Key Features: Contains a quinazolinone (dioxoquinazolinyl) core instead of a brominated quinazoline.
- Its higher melting point (261–263°C) compared to other analogs suggests greater crystalline stability .
Heterocyclic Replacements: Benzothiazole vs. Quinazoline
4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide replaces the quinazoline with a benzothiazole ring. Benzothiazoles are known for diverse bioactivities, including anticancer properties. This substitution may alter electronic properties and target selectivity compared to quinazoline-based compounds .
Physicochemical and Spectroscopic Properties
Melting Points and Thermal Stability
- For instance, N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) melts at 261–263°C, indicating high thermal stability due to hydrogen bonding .
Spectroscopic Characterization
- IR Spectroscopy: Analogs such as (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4-((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide (6e) show characteristic peaks at ~1603 cm⁻¹ (C=O stretch) and ~1510 cm⁻¹ (aromatic C=C), which are consistent with benzamide and quinazoline functionalities .
- NMR : All analogs in were validated via ¹H and ¹³C NMR, confirming substituent positions and purity .
生物活性
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C21H18BrN3O
- Molecular Weight: 420.27 g/mol
- Purity: Typically ≥95%
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation. This action can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .
- Antiviral Activity : Similar quinazoline derivatives have shown antiviral properties by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. This mechanism suggests potential applications against viruses such as Hepatitis B .
- Anti-inflammatory Effects : Some studies indicate that quinazoline derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as an effective chemotherapeutic agent.
Antiviral Activity
Research has highlighted the antiviral capabilities of similar compounds within the quinazoline family. For instance, derivatives have been tested against Hepatitis B virus (HBV) and showed promising results in inhibiting viral replication through mechanisms involving A3G modulation . The specific activity of this compound against HBV remains to be fully elucidated.
Antibacterial Activity
Quinazoline derivatives have also been evaluated for antibacterial properties. The agar well diffusion method has been employed to assess their efficacy against multi-drug resistant bacteria. Preliminary results suggest that these compounds can exhibit significant antibacterial activity, particularly against resistant strains like MRSA .
Case Studies and Research Findings
常见问题
Q. What computational tools predict binding modes with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with active sites. For quinazoline derivatives, π-π stacking with kinase ATP pockets is common. Free energy calculations (MM-PBSA) rank binding affinities .
Comparative & Optimization Studies
Q. How do researchers compare this compound with analogs for drug-likeness?
- Methodological Answer : SwissADME predicts parameters like bioavailability, while CYP450 inhibition assays assess metabolic risks. In vitro toxicity (e.g., hERG inhibition) is screened using patch-clamp electrophysiology. highlights trifluoromethyl groups enhancing metabolic stability in related benzamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
